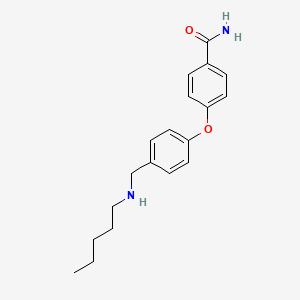

LY2048978

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H24N2O2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-[4-[(pentylamino)methyl]phenoxy]benzamide |

InChI |

InChI=1S/C19H24N2O2/c1-2-3-4-13-21-14-15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)19(20)22/h5-12,21H,2-4,13-14H2,1H3,(H2,20,22) |

InChI Key |

RJMQAVZPAFHQLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the molecular mechanisms by which its inhibitors function. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of p38 MAPK inhibitors for research and therapeutic development.

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a wide array of extracellular stimuli, including environmental stressors and inflammatory cytokines.[1][2] This pathway is a central regulator of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[3][4] The core of the pathway is a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself.[5][6]

Activation Mechanism: The pathway is typically initiated by upstream MAP3Ks (e.g., TAK1, ASK1, MEKK4).[5] These kinases phosphorylate and activate the MAP2Ks, primarily MKK3 and MKK6.[5][7] MKK3 and MKK6 then dually phosphorylate specific threonine and tyrosine residues (Thr180/Tyr182) within the activation loop of the p38 MAPK isoforms (α, β, γ, δ), leading to their activation.[6][8]

Downstream Effects: Once activated, p38 MAPK translocates from the cytoplasm to the nucleus, where it phosphorylates a diverse set of substrates.[1][9] These substrates include other protein kinases, such as MAPK-activated protein kinase 2 (MK2), and numerous transcription factors like Activating Transcription Factor 2 (ATF2), MEF2C, and p53.[7][10] The phosphorylation of these downstream targets modulates their activity, leading to changes in gene expression that orchestrate the cellular response to the initial stimulus.[5] Dysregulation of this pathway is implicated in a host of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[6][11]

Figure 1: The p38 MAPK Signaling Cascade.

Core Mechanism of Action: ATP-Competitive Inhibition

The predominant mechanism of action for the majority of p38 MAPK inhibitors is competitive inhibition with adenosine triphosphate (ATP).[2][11] These small molecule inhibitors are designed to bind to the active site of the p38 kinase, specifically within the ATP-binding pocket.[11][12]

Molecular Interactions: Type I inhibitors, a major class of ATP-competitive inhibitors, bind to the adenine-binding region of the kinase.[13] Their binding is characterized by several key interactions:

-

Hydrogen Bonds: Inhibitors typically form crucial hydrogen bonds with the "hinge" region of the kinase, particularly with the backbone of residue Met109.[13]

-

Hydrophobic Interactions: The inhibitor engages in hydrophobic interactions within the pocket, contributing to its binding affinity.[11]

By occupying the ATP-binding site, the inhibitor physically prevents ATP from binding. Since ATP is the phosphate donor required for the kinase to phosphorylate its downstream substrates, the inhibitor effectively blocks the entire downstream signaling cascade.[12][14] This leads to a reduction in the production of pro-inflammatory cytokines and other cellular responses mediated by the pathway.[10][15] Some inhibitors, classified as Type II, bind to an allosteric site adjacent to the ATP pocket, stabilizing an inactive conformation of the kinase that is incompatible with ATP binding.[16]

Figure 2: Mechanism of ATP-Competitive Inhibition.

Quantitative Analysis of p38 MAPK Inhibitors

The characterization of p38 MAPK inhibitors relies on quantitative measurements of their potency and selectivity. This data is crucial for comparing compounds and guiding drug development efforts.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in a biochemical assay. It represents the concentration of the inhibitor required to reduce the activity of the purified p38 MAPK enzyme by 50%.[17] Lower IC50 values indicate higher potency.

| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Reference |

| SB203580 | 50 | 500 | >10,000 | >10,000 | [17] |

| BIRB 796 | 38 | 65 | 200 | 520 | [17] |

| Neflamapimod (VX-745) | 10 | 220 | >20,000 | Not Reported | [17] |

| Losmapimod | ~7.9 (pKi 8.1) | ~25 (pKi 7.6) | Not Reported | Not Reported | [17] |

| TAK-715 | 7.1 | 28-fold less potent vs α | No inhibition | No inhibition | [18] |

| Pamapimod | 14 | 480 | No activity | No activity | [18] |

Table 1: Comparative in vitro inhibitory activity of selected p38 MAPK inhibitors against the four p38 isoforms. Values are compiled from various sources and experimental conditions may differ.[17][18]

Cellular Activity (EC50)

While biochemical assays measure direct enzyme inhibition, cellular assays determine an inhibitor's effectiveness within a biological context. The half-maximal effective concentration (EC50) measures the concentration of an inhibitor required to produce 50% of its maximal effect in a cell-based assay, such as inhibiting the release of a downstream cytokine like TNF-α.[18]

| Inhibitor | Cell Line | Cellular Effect Measured | EC50 / IC50 (nM) | Reference |

| SB203580 | THP-1 | LPS-induced TNF-α Release | 300-500 | [18] |

| VX-702 | - | IL-6, IL-1β, TNF-α Release | 59, 122, 99 (ng/mL) | [18] |

| p38 Inhibitor IV | THP-1 | LPS-induced TNF-α Release | 190 | [11] |

Table 2: Cellular inhibitory activity of selected p38 MAPK inhibitors.[11][18]

Experimental Protocols for Inhibitor Characterization

Robust and reproducible experimental protocols are essential for the accurate evaluation of p38 MAPK inhibitors.[19] The following sections detail representative methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase by quantifying the amount of ATP consumed (as a reciprocal of ADP produced).[19]

Materials:

-

Recombinant human p38α enzyme

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Test inhibitors serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well assay plates

-

Luminometer plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test inhibitors. In a 384-well plate, add 1 µL of inhibitor or vehicle (e.g., 5% DMSO).[18]

-

Kinase/Substrate Addition: Prepare a kinase/substrate solution in kinase buffer. Add 5 µL of this solution to each well.

-

Reaction Initiation: Prepare an ATP solution in kinase buffer. Start the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Cellular p38 Phosphorylation

This protocol determines an inhibitor's effect on the p38 pathway in cells by measuring the phosphorylation state of a downstream substrate.[10]

Materials:

-

Cell line of interest (e.g., HeLa, THP-1)

-

Cell culture medium and reagents

-

p38 pathway activator (e.g., Anisomycin, LPS)

-

Test inhibitors

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with a p38 activator (e.g., 10 µM Anisomycin) for 30 minutes to induce pathway activation.[20]

-

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer. Collect the lysates and determine protein concentration.

-

SDS-PAGE: Denature protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated target (e.g., phospho-MK2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Detect the signal using a chemiluminescent substrate and capture the image with a digital imager.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin).[10]

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular EC50.

References

- 1. assaygenie.com [assaygenie.com]

- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. blog.abclonal.com [blog.abclonal.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the p38 MAPK Signaling Pathway for Researchers

This guide provides a comprehensive technical overview of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway for researchers, scientists, and drug development professionals. It delves into the core components of the pathway, its activation mechanisms, downstream targets, and its critical role in various physiological and pathological processes. This document also includes detailed experimental protocols for studying the p38 MAPK pathway and quantitative data to support experimental design and interpretation.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPKs are a family of serine/threonine protein kinases that are activated by a wide range of cellular stresses, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[1] As a key component of the MAPK signaling network, the p38 pathway plays a crucial role in regulating a diverse array of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][2] Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, including inflammatory disorders, cancer, and neurodegenerative diseases, making it a significant target for therapeutic intervention.[1][3][4]

There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1][3] While p38α is ubiquitously expressed, the other isoforms exhibit more tissue-specific expression patterns.[4] These isoforms share a conserved Thr-Gly-Tyr (TGY) dual phosphorylation motif in their activation loop, which is essential for their activation.[3]

The Core Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade, consisting of a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself.

Upstream Activators: MAP3Ks and MAP2Ks

A variety of stress signals initiate the cascade by activating a MAP3K. Key MAP3Ks that activate the p38 pathway include Apoptosis Signal-regulating Kinase 1 (ASK1), Transforming growth factor-β-Activated Kinase 1 (TAK1), and Mixed-Lineage Kinases (MLKs).[3][5] These activated MAP3Ks then phosphorylate and activate the downstream MAP2Ks, primarily MKK3 and MKK6.[3][5] MKK4 can also activate p38α in certain contexts.[3]

Activation of p38 MAPK

Activated MKK3 and MKK6 dually phosphorylate p38 MAPK on the threonine (Thr180) and tyrosine (Tyr182) residues within the conserved TGY motif.[1][3] This dual phosphorylation induces a conformational change in p38, leading to its activation.

Beyond this canonical pathway, a non-canonical, MKK-independent activation mechanism for p38α has been described, which involves its autophosphorylation triggered by the binding of TAB1 (TAK1-binding protein 1).[3]

Downstream Targets and Cellular Responses

Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other protein kinases and transcription factors, thereby orchestrating a complex cellular response.

Protein Kinase Substrates

Activated p38 MAPK can phosphorylate and activate several downstream kinases, including:

-

MAPK-activated protein kinase 2 (MK2) : A major substrate of p38α and p38β, MK2 is involved in the regulation of cytokine production, cell migration, and the cell cycle.[3]

-

Mitogen- and stress-activated protein kinases 1 and 2 (MSK1/2) : These kinases are activated by both p38 and ERK MAPKs and are involved in transcriptional regulation through the phosphorylation of histone H3 and transcription factors like CREB.

Transcription Factor Substrates

p38 MAPK can directly phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression. Key transcription factor targets include:

-

Activating transcription factor 2 (ATF2) : Phosphorylation of ATF2 by p38 enhances its transcriptional activity, leading to the expression of genes involved in the stress response and apoptosis.[1][6]

-

Myocyte enhancer factor 2 (MEF2) : p38-mediated phosphorylation of MEF2 isoforms is crucial for various developmental and stress-induced cellular processes.[1]

-

p53 : In response to certain stresses, p38 can phosphorylate and stabilize the tumor suppressor p53, contributing to cell cycle arrest and apoptosis.[1]

The activation of these downstream targets ultimately leads to a variety of cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-6, induction of apoptosis, and regulation of cell differentiation and senescence.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Kinetic mechanism for p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of p38 MAPK in Cellular Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to a wide variety of extracellular and intracellular stress signals.[1][2][3] As a member of the stress-activated protein kinase (SAPK) family, alongside c-Jun N-terminal kinase (JNK), p38 MAPK plays a pivotal role in orchestrating cellular adaptations such as inflammation, cell-cycle arrest, apoptosis, and differentiation.[1][2] Dysregulation of this pathway is implicated in numerous human diseases, including chronic inflammatory conditions, autoimmune disorders, neurodegenerative diseases, and cancer, making it a significant target for therapeutic intervention.[4][5][6]

This technical guide provides an in-depth exploration of the p38 MAPK pathway, its activation mechanisms, downstream effectors, and its multifaceted role in the cellular stress response. It also details key experimental protocols for studying this pathway and presents quantitative data to illustrate its dynamic regulation.

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade, a common architecture in MAPK signaling, consisting of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAPK itself.[1][7]

Isoforms of p38 MAPK

There are four main isoforms of p38 MAPK in mammals, each encoded by a separate gene:

-

p38α (MAPK14): The most extensively studied and ubiquitously expressed isoform, playing a primary role in inflammatory processes.[4][5][8]

-

p38β (MAPK11): Shares high sequence homology with p38α and is also widely expressed.[9]

-

p38γ (MAPK12/ERK6): Predominantly expressed in skeletal muscle.[10][11]

-

p38δ (MAPK13/SAPK4): Found in the lungs, pancreas, kidneys, and small intestine.[10][11]

While there is some functional redundancy, each isoform can also have distinct roles depending on the cell type and stimulus.[5][8]

Activation of the p38 MAPK Pathway

Activation of p38 MAPK is initiated by a diverse range of stress stimuli, including:

-

Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][12]

-

Environmental Stresses: UV radiation, osmotic shock, and heat shock.[13][14]

-

Genotoxic Stress: DNA damaging agents.[2]

-

Pathogen-associated molecular patterns (PAMPs): Such as lipopolysaccharide (LPS).[13]

These stimuli activate upstream MAPKKKs, such as TAK1, ASK1, and MEKKs.[9][13] These MAPKKKs then phosphorylate and activate the MAPKKs, primarily MKK3 and MKK6, and to a lesser extent MKK4.[1][13][15] MKK3 and MKK6 are highly specific activators of p38 MAPKs.[16] Finally, the activated MAPKKs dually phosphorylate p38 MAPK on specific threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to a conformational change and subsequent activation of the kinase.[4][11][17]

Figure 1: The core p38 MAPK activation pathway.

Downstream Targets and Cellular Responses

Once activated, p38 MAPK phosphorylates a wide array of downstream substrates, including other protein kinases and transcription factors, thereby regulating a plethora of cellular processes.[1]

Key Downstream Kinases

-

MAPK-activated protein kinase 2 (MK2): A major substrate of p38α and p38β.[4] Activated MK2 is involved in the regulation of cytokine production, cell migration, and actin remodeling.[9]

-

Mitogen- and stress-activated protein kinase 1/2 (MSK1/2): These kinases are activated by both p38 MAPK and ERK pathways and are involved in the phosphorylation of transcription factors like CREB and ATF1, as well as chromatin remodeling.[4]

Regulation of Transcription Factors

p38 MAPK can directly or indirectly, via downstream kinases, phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression.[13] Key transcription factors targeted by the p38 MAPK pathway include:

-

Activating Transcription Factor 2 (ATF2): Involved in apoptosis and cell cycle regulation.[18]

-

c-Jun: A component of the AP-1 transcription factor complex, which regulates genes involved in proliferation, differentiation, and apoptosis.

-

p53: A critical tumor suppressor protein involved in cell cycle arrest and apoptosis.[19]

-

Nuclear Factor-kappa B (NF-κB): A master regulator of the inflammatory response.[12][20]

Cellular Outcomes of p38 MAPK Activation

The activation of p38 MAPK in response to stress can lead to several distinct cellular outcomes:

-

Inflammation: p38 MAPK is a central regulator of pro-inflammatory cytokine production, including TNF-α, IL-1β, and IL-6.[3][12] This makes it a key player in the pathogenesis of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[4]

-

Apoptosis: The role of p38 MAPK in apoptosis is complex and context-dependent.[19] In some scenarios, p38 MAPK promotes apoptosis by phosphorylating and activating pro-apoptotic proteins like Bax and Bim, or by upregulating the expression of pro-apoptotic genes.[2][21][22] Conversely, in other contexts, it can promote cell survival.[23]

-

Cell Cycle Arrest: p38 MAPK can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[2][24] This is often achieved through the phosphorylation and stabilization of cell cycle inhibitors like p21 and the inhibition of phosphatases such as Cdc25.[2]

-

Differentiation: The p38 MAPK pathway is also involved in the differentiation of various cell types, including muscle cells and immune cells.[1]

Figure 2: Downstream targets and cellular outcomes of p38 MAPK activation.

Quantitative Data on p38 MAPK Activation

The activation of p38 MAPK is a dynamic process, and its magnitude and duration can vary depending on the stimulus and cell type. The following table summarizes hypothetical quantitative data from experiments assessing p38 MAPK activation in response to various stressors.

| Stimulus | Cell Type | Fold Increase in p38 Phosphorylation (p-p38/total p38) | Time Point | Reference |

| UV Radiation (40 J/m²) | NIH/3T3 | 8.5 ± 1.2 | 30 min | [25] |

| Anisomycin (10 µg/mL) | C6 | 12.3 ± 2.1 | 30 min | [25] |

| Lipopolysaccharide (LPS) (1 µg/mL) | RAW 264.7 Macrophages | 15.7 ± 2.5 | 15 min | [26] |

| TNF-α (10 ng/mL) | Human Synovial Fibroblasts | 9.8 ± 1.5 | 15 min | [27] |

| Oxidative Stress (H₂O₂) (200 µM) | HeLa | 6.2 ± 0.9 | 60 min | [2] |

Table 1: Quantitative Analysis of p38 MAPK Activation by Various Stressors. Data are presented as mean fold increase ± standard deviation relative to untreated controls.

Experimental Protocols for Studying p38 MAPK

A variety of well-established molecular and cellular biology techniques are used to study the p38 MAPK signaling pathway.[4]

Western Blot Analysis of p38 MAPK Phosphorylation

Western blotting is a fundamental technique to semi-quantitatively measure the activation of p38 MAPK by detecting its phosphorylated form.[28]

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and grow overnight. Treat cells with the desired stress stimulus or inhibitor for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[28]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes to denature the proteins.[17]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.[17]

-

Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.[17]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection: Detect the chemiluminescent signal using an imaging system.[28]

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control like GAPDH or β-actin.[28]

Figure 3: Experimental workflow for Western blot analysis of p38 MAPK.

In Vitro Kinase Assay

An in vitro kinase assay directly measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.[29][30]

Protocol:

-

Immunoprecipitation of p38 MAPK:

-

Kinase Reaction:

-

Detection of Substrate Phosphorylation:

p38 MAPK in Drug Development

The central role of p38 MAPK in inflammation has made it an attractive target for the development of therapeutic agents for a range of diseases.[6] Numerous small molecule inhibitors of p38 MAPK have been developed and have shown efficacy in preclinical models of inflammatory diseases.[8][31] However, the clinical development of p38 MAPK inhibitors has been challenging, with issues of toxicity and lack of efficacy in some trials.[14] These challenges may be due to the complex and sometimes opposing roles of p38 MAPK in different cellular contexts.[19][23]

Current research focuses on developing more specific inhibitors, including those targeting specific isoforms or downstream substrates like MK2, to improve therapeutic outcomes and minimize side effects.[14]

Conclusion

The p38 MAPK signaling pathway is a fundamental regulator of the cellular response to stress. Its intricate network of upstream activators and downstream effectors allows cells to mount appropriate physiological responses to a wide array of environmental and intracellular cues. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is crucial for researchers and drug development professionals seeking to unravel the complexities of stress signaling and develop novel therapies for a multitude of human diseases. The continued investigation into the nuanced roles of different p38 isoforms and their downstream targets will undoubtedly pave the way for more effective and targeted therapeutic strategies.

References

- 1. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways [mdpi.com]

- 3. assaygenie.com [assaygenie.com]

- 4. benchchem.com [benchchem.com]

- 5. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. benchchem.com [benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 20. researchgate.net [researchgate.net]

- 21. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Non-Classical P38 Map Kinase Functions: Cell Cycle Checkpoints and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways | Semantic Scholar [semanticscholar.org]

- 25. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 26. benchchem.com [benchchem.com]

- 27. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. media.cellsignal.com [media.cellsignal.com]

- 31. benthamscience.com [benthamscience.com]

Therapeutic Potential of p38 MAPK Inhibition in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory and stress stimuli. Its pivotal role in the synthesis of pro-inflammatory cytokines has established it as a significant therapeutic target for a wide array of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Despite substantial preclinical validation, the clinical translation of p38 MAPK inhibitors has been met with challenges, underscoring the complexity of this signaling network and the need for a deeper understanding of its multifaceted roles. This technical guide provides a comprehensive overview of the p38 MAPK signaling cascade, detailed experimental protocols for its investigation, and a summary of the quantitative data from key preclinical and clinical studies of p38 MAPK inhibitors.

The Core p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Among these, p38α is the most extensively studied and is considered the primary mediator of inflammatory processes.[1] The activation of p38 MAPK is a well-orchestrated, multi-tiered cascade initiated by diverse extracellular stimuli, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors.[1][2]

The activation sequence involves a trio of kinases. A MAP kinase kinase kinase (MAPKKK), for instance, TAK1, phosphorylates and activates a MAP kinase kinase (MAPKK), predominantly MKK3 or MKK6.[1][3] These MAPKKs then execute a dual phosphorylation on specific threonine and tyrosine residues (Thr180 and Tyr182 in p38α) of p38 MAPK, leading to its activation.[1] Once active, p38 MAPK phosphorylates a broad spectrum of downstream substrates, including other protein kinases and transcription factors.[1] Key downstream effectors include MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated protein kinase 1/2 (MSK1/2).[1] Through these downstream kinases, activated p38 can modulate gene expression at both transcriptional and post-transcriptional levels, culminating in the production of inflammatory mediators.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential activation of p38MAPK isoforms by MKK6 and MKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pathophysiology of p38 MAPK Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical mediator of cellular responses to stress and inflammation. We will delve into the core molecular mechanisms of its activation, its diverse downstream effects, and its well-established role in a range of human pathologies. The content is structured to provide actionable insights for research and therapeutic development, incorporating detailed experimental protocols and quantitative data summaries.

The p38 MAPK Signaling Cascade: Core Mechanisms

The p38 MAPKs are a family of serine/threonine kinases that function as a crucial nexus for integrating extracellular signals into intracellular responses.[1] They are primarily activated by inflammatory cytokines and environmental stresses, such as osmotic shock, ultraviolet irradiation, and heat shock.[2] This activation typically occurs through a canonical three-tiered kinase cascade.

Upstream Activation

The activation of p38 MAPK is a highly conserved process initiated by a wide array of extracellular stimuli.[3][4] This signal is transduced through a phosphorylation cascade involving MAP Kinase Kinase Kinases (MAP3Ks) and MAP Kinase Kinases (MKKs).

-

MAP3Ks: Upon stimulation, various MAP3Ks are activated, including Apoptosis Signal-regulating Kinase 1 (ASK1), Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and MEK Kinase (MEKK) family members.[2][5]

-

MKKs: These activated MAP3Ks then phosphorylate and activate the downstream MKKs. MKK3 and MKK6 are the primary activators of p38 MAPKs.[1] MKK6 can activate all p38 isoforms, while MKK3 activates p38α, p38β, and p38δ.[2] MKK4 can also play a role in activating p38α and p38δ.[2]

-

p38 Activation: Finally, the activated MKKs dually phosphorylate specific threonine and tyrosine residues (the TGY motif) within the activation loop of p38 MAPK, leading to its conformational change and enzymatic activation.[1][3]

A non-canonical pathway also exists, for instance in T-cells, where p38 can be activated via phosphorylation by ZAP70.[5]

p38 MAPK Isoforms

Mammalian cells express four distinct p38 MAPK isoforms (p38α, p38β, p38γ, and p38δ), each encoded by a separate gene.[2][3] While they share significant sequence homology, their tissue distribution and substrate specificities differ, leading to distinct biological functions.[1]

| Isoform | Gene | Primary Tissue Expression | Key Pathophysiological Roles | Sensitivity to Pyridinyl Imidazole Inhibitors |

| p38α | MAPK14 | Ubiquitous | Pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), apoptosis, cell cycle regulation.[2] | Sensitive |

| p38β | MAPK11 | Ubiquitous (esp. brain, heart) | Cell differentiation, cardiomyocyte hypertrophy.[2] Shares some functions with p38α.[5] | Sensitive |

| p38γ | MAPK12 | Skeletal muscle | Muscle differentiation, potential role in cancer.[2][5] | Insensitive |

| p38δ | MAPK13 | Kidneys, lungs, pancreas, testis | Skin inflammation, tumor development, tau phosphorylation.[2] | Insensitive |

Downstream Substrates and Cellular Responses

Once activated, p38 MAPK translocates from the cytoplasm to the nucleus to phosphorylate a wide array of substrates, including other protein kinases and transcription factors.[5] This leads to a multitude of cellular responses such as inflammation, apoptosis, cell cycle arrest, and differentiation.[1]

-

MAPK-Activated Protein Kinases (MAPKAPKs): A major group of p38 substrates are the MAPKAPKs, such as MK2, MK3, and MSK1/2.[2][3] The p38-MK2 axis is particularly critical for regulating the stability and translation of mRNAs containing AU-rich elements in their 3'-untranslated regions, including the mRNAs for TNF-α and IL-6.[3]

-

Transcription Factors: p38 directly phosphorylates and activates numerous transcription factors, including Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2C (MEF2C), p53, and CCAAT/enhancer-binding protein-homologous protein (CHOP).[1][3] This activation modulates the expression of genes involved in the stress response and inflammation.

Pathophysiological Roles of p38 MAPK Activation

Dysregulation of the p38 MAPK pathway is a key factor in the pathogenesis of numerous human diseases. Its central role in inflammation makes it a prime target for therapeutic intervention.

Inflammatory and Autoimmune Diseases

Excessive p38 MAPK activity is a hallmark of many chronic inflammatory conditions.[1]

-

Rheumatoid Arthritis (RA): In RA, p38 is highly activated in synoviocytes and macrophages within the inflamed joint, driving the production of key inflammatory cytokines like TNF-α and IL-1β, which contribute to cartilage and bone destruction.[1]

-

Inflammatory Bowel Disease (IBD): p38 signaling is implicated in the mucosal inflammation characteristic of Crohn's disease and ulcerative colitis.

-

Asthma: The pathway is involved in the inflammatory response in the lungs, regulating the production of cytokines by T-helper cells and mast cells.[1]

Neurodegenerative Diseases

Neuroinflammation is a critical component of neurodegenerative disorders, and the p38 MAPK pathway is a key mediator of this process in the central nervous system (CNS).[3][4]

-

Alzheimer's Disease (AD): In the AD brain, p38 is activated in microglia and astrocytes surrounding amyloid-beta (Aβ) plaques.[4] This activation drives the production of neurotoxic pro-inflammatory cytokines.[4] Furthermore, p38 can directly phosphorylate the tau protein, contributing to the formation of neurofibrillary tangles, another hallmark of AD.[1][3]

-

Parkinson's Disease (PD): p38 is involved in the loss of dopaminergic neurons, in part by mediating neuroinflammation in response to stimuli like α-synuclein aggregates.[3]

Cancer

The role of p38 MAPK in cancer is complex and context-dependent, exhibiting both tumor-suppressive and pro-oncogenic functions.[5][6]

-

Tumor Suppressor: In many contexts, p38α activation can induce cell cycle arrest (at G1/S and G2/M transitions), promote apoptosis in response to chemotherapy, and trigger cellular senescence, thereby acting as a barrier to tumorigenesis.[5]

-

Tumor Promoter: Conversely, in established tumors, chronic p38 activation can promote cancer cell invasion, metastasis, and angiogenesis.[5][6] It plays a key role in the inflammatory tumor microenvironment, which supports tumor progression.[5] In gliomas, for instance, p38 activation is positively correlated with tumor grade and chemotherapy resistance.[6]

Key Experimental Protocols

Studying the p38 MAPK pathway requires specific and reliable methodologies to measure its activation state and functional consequences.

Detection of p38 Activation by Western Blotting

This is the most common method to assess p38 MAPK activation by detecting its phosphorylated form.

-

Principle: An antibody specific to the dually phosphorylated TGY motif (p-p38) is used to detect the active kinase. A parallel blot using an antibody against total p38 protein is used for normalization.

-

Methodology:

-

Cell/Tissue Lysis: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182).

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK for normalization.

-

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK immunoprecipitated from cell lysates.

-

Principle: Activated p38 is isolated and incubated with a specific substrate (e.g., recombinant ATF2) and radiolabeled ATP (γ-³²P-ATP). The incorporation of the radiolabel into the substrate is then measured as an indicator of kinase activity.

-

Methodology:

-

Immunoprecipitation: Incubate cell lysates with an anti-p38 antibody and Protein A/G agarose beads to pull down p38 protein.

-

Washing: Wash the immunoprecipitate extensively with lysis buffer and then with kinase buffer to remove detergents and inhibitors.

-

Kinase Reaction: Resuspend the beads in kinase buffer containing 10-20 µM ATP, 5-10 µCi of γ-³²P-ATP, and 1-2 µg of a recombinant substrate (e.g., GST-ATF2). Incubate for 20-30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding SDS sample buffer and boiling.

-

Analysis: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film or phosphor screen to visualize the phosphorylated substrate.

-

References

- 1. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The functional role of p38 MAPK pathway in malignant brain tumors [frontiersin.org]

The Structural Compass: Navigating the Selectivity of p38 MAPK Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that serve as critical regulators of cellular responses to inflammatory cytokines and environmental stress.[1] Their central role in modulating inflammatory pathways has positioned them as highly attractive therapeutic targets for a spectrum of diseases, including autoimmune disorders, inflammatory conditions, and cancer. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2] While these isoforms share a significant degree of homology, they exhibit distinct tissue distribution, substrate specificity, and sensitivity to inhibitors. Consequently, the development of isoform-selective inhibitors is paramount for achieving targeted therapeutic effects while minimizing off-target toxicities. This technical guide provides a comprehensive exploration of the structural basis for p38 MAPK inhibitor selectivity, offering a detailed overview of the key molecular interactions, conformational dynamics, and experimental methodologies that underpin the design and characterization of selective inhibitors.

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a tiered kinase module initiated by a variety of extracellular stimuli, including stress and inflammatory cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), typically MKK3 and MKK6. The activated MAP2K then dually phosphorylates the p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif within the activation loop, leading to its catalytic activation. Activated p38 MAPK subsequently phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors, thereby regulating the expression of pro-inflammatory genes.

Structural Basis of Inhibitor Selectivity

The selectivity of p38 MAPK inhibitors is governed by a combination of factors, including the specific amino acid residues within the ATP-binding pocket, the conformational state of the kinase, and the chemical features of the inhibitor itself.

Key Structural Features of the ATP-Binding Site

The ATP-binding site of p38 MAPKs is a deep cleft located between the N- and C-terminal lobes of the kinase domain.[1] While highly conserved across the four isoforms, subtle differences in the amino acid composition of this pocket are exploited for the design of selective inhibitors.

-

The Gatekeeper Residue: A crucial determinant of selectivity is the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site.[3] In p38α and p38β, this residue is a relatively small threonine (Thr106 in p38α), whereas in many other kinases, it is a larger, bulkier residue.[4] This smaller gatekeeper residue in p38α/β creates a "selectivity pocket" that can be occupied by specific chemical moieties of an inhibitor, a feature that is often exploited to achieve selectivity over other kinase families.[4]

-

Hinge Region: The hinge region connects the N- and C-terminal lobes and forms key hydrogen bond interactions with ATP and ATP-competitive inhibitors.[5] The peptide bond between Met109 and Gly110 in p38α can undergo a "glycine flip," a conformational change induced by some inhibitors that allows for the formation of an additional hydrogen bond, thereby enhancing binding affinity and selectivity.

-

DFG Motif: The Asp-Phe-Gly (DFG) motif at the beginning of the activation loop plays a critical role in catalysis and inhibitor binding. This motif can adopt two principal conformations:

-

DFG-in (Active): The aspartate residue points into the ATP-binding site, and the phenylalanine residue is oriented towards the protein core. This is the catalytically competent conformation.

-

DFG-out (Inactive): The aspartate and phenylalanine residues swap positions, with the phenylalanine moving into the ATP-binding pocket. This conformation is incompatible with ATP binding and creates an allosteric pocket that can be targeted by a specific class of inhibitors.[1]

-

Types of p38 MAPK Inhibitors

Based on their binding mode and the conformational state of the DFG motif they recognize, p38 MAPK inhibitors are broadly classified into two main types:

-

Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active, DFG-in conformation of the kinase. They typically form hydrogen bonds with the hinge region and occupy the adenine-binding pocket. Many early p38 inhibitors, such as SB203580, fall into this category.

-

Type II Inhibitors: These inhibitors bind to the inactive, DFG-out conformation. They occupy the ATP-binding site and also extend into the allosteric pocket created by the flipped DFG motif. BIRB 796 (Doramapimod) is a well-known example of a Type II inhibitor.[6] This binding mode often leads to higher selectivity as the allosteric pocket is less conserved across the kinome.

Isoform Selectivity

Achieving selectivity among the four p38 MAPK isoforms is a significant challenge due to the high homology of their ATP-binding sites. However, subtle structural differences do exist and can be exploited. For instance, the ATP-binding pocket of p38β is reportedly smaller than that of p38α, which can influence inhibitor binding.[7] Many first-generation inhibitors, like SB203580, are potent against p38α and p38β but show significantly weaker activity against p38γ and p38δ.[8] More recent efforts have focused on developing inhibitors with improved selectivity for p38α, such as Neflamapimod (VX-745), or pan-p38 inhibitors like BIRB 796.[8]

Quantitative Analysis of Inhibitor Selectivity

The selectivity of p38 MAPK inhibitors is quantitatively assessed by determining their inhibitory potency against each of the four isoforms. The most common metrics used are the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). Lower values for these parameters indicate higher potency.

Table 1: Inhibitory Activity (IC50/Kd/Ki) of Selected p38 MAPK Inhibitors Against Isoforms

| Inhibitor | p38α (MAPK14) | p38β (MAPK11) | p38γ (MAPK12) | p38δ (MAPK13) | Reference(s) |

| SB203580 | 50 nM (IC50) | 500 nM (IC50) | >10,000 nM (IC50) | >10,000 nM (IC50) | [9] |

| SB202190 | 50 nM (IC50) | 100 nM (IC50) | - | - | [6] |

| BIRB 796 | 38 nM (IC50), 0.1 nM (Kd) | 65 nM (IC50) | 200 nM (IC50) | 520 nM (IC50) | [6][10] |

| Neflamapimod (VX-745) | 10 nM (IC50) | 220 nM (IC50) | >20,000 nM (IC50) | Not Reported | [9] |

| Losmapimod | ~7.9 nM (pKi 8.1) | ~25 nM (pKi 7.6) | Not Reported | Not Reported | [9] |

| Pamapimod | 14 nM (IC50) | 480 nM (IC50) | No activity | No activity | [11] |

| TAK-715 | 7.1 nM (IC50) | 28-fold less potent than p38α | No inhibition | No inhibition | [11] |

| SD0006 | 16 nM (IC50) | 677 nM (IC50) | Modest selectivity | Modest selectivity | [11] |

| V-05-015 | 8 nM (Ki) | - | - | - | [12] |

Note: IC50, Kd, and Ki values can vary depending on the specific assay conditions. "-" indicates data not reported in the cited sources.

Experimental Protocols for Determining Inhibitor Selectivity

A variety of in vitro and in silico methods are employed to characterize the selectivity of p38 MAPK inhibitors.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK isoforms.

1. Radiometric Kinase Assay

This is a traditional and highly sensitive method that measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

-

Materials:

-

Recombinant human p38 MAPK isoforms (α, β, γ, δ)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Substrate peptide (e.g., ATF2)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Test inhibitor compounds at various concentrations

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare Kinase Reaction Mix: In a 96-well plate, combine the kinase assay buffer, the specific p38 isoform, and the substrate peptide.

-

Add Inhibitor: Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Spot: Terminate the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.[13]

-

Quantification: Measure the amount of incorporated radioactivity for each spot using a scintillation counter.[13]

-

Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Luminescent Kinase Assay (e.g., ADP-Glo™)

This method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

-

Materials:

-

Recombinant human p38 MAPK isoforms

-

Kinase assay buffer

-

Substrate peptide

-

ATP

-

Test inhibitor compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

-

Procedure:

-

Set up Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and various concentrations of the inhibitor in the appropriate kinase buffer.

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.[14]

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how an inhibitor binds to the p38 MAPK active site.

-

Generalized Protocol:

-

Protein Expression and Purification: Express and purify high-quality, homogenous p38 MAPK protein.[14]

-

Co-crystallization or Soaking:

-

Co-crystallization: Crystallize the p38 MAPK protein in the presence of the inhibitor.[15]

-

Soaking: Soak pre-existing apo-p38 MAPK crystals in a solution containing the inhibitor.

-

-

Crystal Harvesting and Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the p38 MAPK-inhibitor complex.

-

Structural Analysis: Analyze the refined structure to identify key interactions between the inhibitor and the protein, such as hydrogen bonds, hydrophobic interactions, and conformational changes.

-

Computational Modeling

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools for predicting and analyzing inhibitor binding.

-

Generalized Workflow:

-

Protein and Ligand Preparation: Prepare the 3D structures of the p38 MAPK protein (often from the Protein Data Bank) and the inhibitor.

-

Molecular Docking: Use docking software (e.g., AutoDock Vina) to predict the binding pose of the inhibitor in the p38 MAPK active site. A grid box is defined around the active site to guide the docking process.[13]

-

Molecular Dynamics (MD) Simulations: Perform MD simulations (e.g., using GROMACS or AMBER) to assess the stability of the predicted protein-inhibitor complex and to study its dynamic behavior over time. The system is solvated in a water box, and counter-ions are added to neutralize the charge. The simulation involves energy minimization, equilibration, and a production run.[9][16]

-

Binding Free Energy Calculations: Use methods like MM/PBSA or MM/GBSA to calculate the binding free energy of the inhibitor to the protein, which can be correlated with experimental binding affinities.

-

Interaction Analysis: Analyze the simulation trajectories to identify key residue-inhibitor interactions and understand the structural basis of binding.

-

Conclusion

The quest for selective p38 MAPK inhibitors is a dynamic and evolving field in drug discovery. A deep understanding of the structural intricacies of the p38 MAPK isoforms and their interactions with small molecules is fundamental to the rational design of potent and selective therapeutics. The interplay between the gatekeeper residue, the conformational flexibility of the DFG motif, and the chemical architecture of the inhibitor provides a rich landscape for optimizing selectivity. The integration of quantitative biochemical assays, high-resolution structural biology, and sophisticated computational modeling will continue to be instrumental in navigating this landscape and advancing the development of the next generation of p38 MAPK-targeted therapies.

References

- 1. Kinetic mechanism and ATP-binding site reactivity of p38gamma MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]

- 3. Molecular basis for p38 protein kinase inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Multiscale computational study of ligand binding pathways: Case of p38 MAP kinase and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pardon Our Interruption [opnme.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Item - Ki values for dual p38 and JNK MAPK inhibitors. - figshare - Figshare [figshare.com]

- 12. Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved expression, purification, and crystallization of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

The p38 MAPK Signaling Pathway: A Comprehensive Technical Guide to Upstream Activators and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cellular responses to stress and inflammation. The document outlines the core components of the pathway, from upstream activators to downstream targets, presents quantitative data on pathway modulation, and offers detailed experimental protocols for its study. Visual diagrams of the signaling cascade and experimental workflows are provided to facilitate a deeper understanding of the molecular interactions and laboratory procedures.

Upstream Activators of the p38 MAPK Pathway

The activation of p38 MAPKs is a tightly regulated process initiated by a wide range of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2] The core of the activation cascade is a three-tiered kinase module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[3][4]

Canonical Activation Pathway

The most well-characterized mechanism of p38 MAPK activation involves the dual phosphorylation of threonine and tyrosine residues (Thr180 and Tyr182) within the conserved TGY motif in the activation loop of p38.[3][4] This phosphorylation is carried out by the upstream MAP2Ks, MKK3 and MKK6.[3][4] MKK4 has also been reported to phosphorylate and activate p38α.[3][5]

A variety of MAP3Ks are responsible for phosphorylating and activating MKK3 and MKK6 in response to specific stimuli. These include:

-

ASK1 (Apoptosis Signal-regulating Kinase 1): Activated by oxidative stress.[3]

-

TAK1 (TGF-β-activated kinase 1): Activated by inflammatory cytokines like TNF-α and IL-1β.[3]

-

MEKKs (MAPK/ERK Kinase Kinases) 1-4: Involved in various stress responses.[6]

-

MLKs (Mixed-Lineage Kinases) 2/3: Respond to cellular stress.[6]

-

TAOKs (Thousand-and-one amino acid kinases) 1/2: Can also activate the p38 pathway.[7]

Small GTP-binding proteins of the Rho family, such as Rac1 and Cdc42, can also contribute to p38 activation by engaging upstream activators of MAP3Ks.[3]

Non-Canonical Activation Pathways

In addition to the canonical kinase cascade, alternative mechanisms for p38α activation have been described:

-

TAB1-mediated Autophosphorylation: The protein TAB1 (TAK1-binding protein 1) can directly bind to p38α and induce its autophosphorylation on Thr180 and Tyr182, independent of MAP2Ks.[3][8]

-

ZAP70-mediated Phosphorylation in T-cells: In T-lymphocytes, the T-cell receptor (TCR) signaling pathway can lead to the tyrosine phosphorylation of p38α by the kinase ZAP70, which subsequently triggers its autophosphorylation and activation.[9]

Downstream Targets of the p38 MAPK Pathway

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases, transcription factors, and cytosolic proteins, thereby regulating a multitude of cellular processes.[7][10]

Protein Kinases

Several protein kinases are direct substrates of p38 MAPK, leading to a further propagation and diversification of the signal. These include:

-

MAPKAPK-2/3 (MK2/3): Key substrates involved in the regulation of cytokine expression and cell cycle control.[10][11]

-

MSK1/2 (Mitogen- and Stress-activated Kinase 1/2): Involved in chromatin remodeling and the transcriptional activation of immediate-early genes.[3]

-

MNK1/2 (MAPK-interacting Kinase 1/2): Regulate protein synthesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[3][12]

-

PRAK (p38-regulated/activated protein kinase): Also known as MK5, its functions are still being elucidated but are linked to cell cycle regulation and stress responses.[3]

Transcription Factors

A primary function of the p38 MAPK pathway is the regulation of gene expression through the phosphorylation and activation of numerous transcription factors.[2][9] Key transcription factor targets include:

-

ATF-2 (Activating Transcription Factor 2): Involved in the cellular response to stress and inflammation.[9]

-

c-Jun: A component of the AP-1 transcription factor complex, which regulates genes involved in proliferation and apoptosis.[9]

-

MEF2C (Myocyte Enhancer Factor 2C): Plays a role in differentiation and development.[8]

-

CHOP (C/EBP Homologous Protein): A key regulator of stress-induced apoptosis.[9]

-

p53: The tumor suppressor protein, which is activated by p38 in response to DNA damage.[1]

-

STAT1 (Signal Transducer and Activator of Transcription 1): Involved in cytokine signaling.[11]

-

CREB (cAMP Response Element-Binding Protein): Activated indirectly via MSK1.[11]

Other Substrates

p38 MAPK also phosphorylates a variety of other cytosolic and nuclear proteins, influencing their function and contributing to the diverse cellular outcomes of p38 activation. Examples include:

-

HSP27 (Heat Shock Protein 27): A chaperone protein involved in stress resistance and actin dynamics.[10]

-

cPLA2 (Cytosolic Phospholipase A2): An enzyme involved in the inflammatory response.[13]

-

Tau: A microtubule-associated protein implicated in neurodegenerative diseases.[13]

-

BCL2 family members: p38 can phosphorylate both pro- and anti-apoptotic members of the BCL2 family, thereby regulating apoptosis.[14]

Quantitative Data on p38 MAPK Pathway Modulation

The following tables summarize quantitative data related to the activation of the p38 MAPK pathway and the effects of its inhibition.

Table 1: Stimulus-Induced Activation of p38 MAPK

| Stimulus | Cell Type | Fold Increase in p38 Phosphorylation | Time Point | Reference |

| 1 mM Arsenite | Adult Rat Ventricular Myocytes | 16-fold | 30 min | [15] |

| FMLP | Human Neutrophils | Maximal activation | 90 sec | [6] |

| PAF | Human Neutrophils | Maximal activation | 90 sec | [6] |

| IL-1β (0.1-1 ng/mL) | Primary Mouse Hepatocytes | Dose- and time-dependent increase | up to 60 min | [16] |

| OVA | Mouse Lung Tissue | Significantly increased | 48 h post-treatment | [17] |

Table 2: Inhibition of p38 MAPK and Downstream Targets

| Inhibitor | Target | Cell Type | Effective Concentration | Effect | Reference |

| SB-203580 | p38 MAPK | Rat FLS | 0.1 - 10.0 µM | Inhibition of ATF-2 phosphorylation | [18] |

| SB203580 | p38 MAPK | SARS-CoV-infected Vero E6 | 40-50 µM | Inhibition of HSP-27 phosphorylation | [13] |

| SB203580 | p38 MAPK | SARS-CoV-infected Vero E6 | >20 µM | Inhibition of CREB phosphorylation | [13] |

| SB203580 | p38 MAPK | SARS-CoV-infected Vero E6 | 10-50 µM | Inhibition of eIF4E phosphorylation | [13] |

| SB239063 | p38 MAPK | Mouse Lung Tissue | Not specified | Decreased p38 phosphorylation | [17] |

| PH797804 | p38α | Cancer Cells | Not specified | Decreased MK2 and Hsp27 phosphorylation | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the p38 MAPK signaling pathway.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol allows for the semi-quantitative detection of activated (phosphorylated) p38 MAPK in cell lysates.

1. Cell Lysis and Protein Quantification:

- After experimental treatment, wash cells with ice-cold PBS.

- Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes with periodic vortexing.

- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatant and determine the protein concentration using a BCA assay.[9]

2. SDS-PAGE and Protein Transfer:

- Normalize protein concentrations for all samples.

- Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

- Perform electrophoresis to separate proteins by size.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

3. Immunoblotting:

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

4. Data Analysis:

- To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.

- Quantify the band intensities for both phospho-p38 and total p38 using densitometry software.

- Calculate the ratio of phospho-p38 to total p38 for each sample.[9]

In Vitro p38 MAPK Kinase Assay

This assay measures the ability of immunoprecipitated p38 MAPK to phosphorylate a substrate in vitro.

1. Immunoprecipitation of p38 MAPK:

- Incubate 200 µg of cell lysate protein with an immobilized anti-phospho-p38 MAPK antibody overnight at 4°C.[20]

- Wash the immunoprecipitated complex once with ice-cold cell lysis buffer and twice with kinase assay buffer (25 mM Tris pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[20]

2. Kinase Reaction:

- Resuspend the beads in 50 µl of kinase assay buffer supplemented with 200 µM ATP and 2 µg of a p38 substrate (e.g., ATF-2 fusion protein).[20]

- Incubate the reaction at 30°C for 30 minutes.[11]

- Terminate the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.[11]

3. Detection of Substrate Phosphorylation:

- Separate the reaction products by SDS-PAGE and transfer to a membrane.

- Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-ATF-2).[21]

Co-Immunoprecipitation (Co-IP) to Identify p38 MAPK Interacting Proteins

This protocol is used to identify proteins that interact with p38 MAPK within the cell.

1. Cell Lysis and Pre-clearing:

- Lyse cells in a non-denaturing Co-IP lysis buffer.

- Determine protein concentration.

- (Optional) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[5]

2. Immunoprecipitation:

- Incubate the pre-cleared lysate with a primary antibody against p38 MAPK or an isotype control IgG overnight at 4°C.[5]

- Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.[5]

3. Washing and Elution:

- Pellet the beads and wash 3-5 times with ice-cold Co-IP wash buffer.[5]

- Elute the protein complexes from the beads by resuspending in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.[5]

4. Western Blot Analysis:

- Separate the eluted proteins by SDS-PAGE.

- Perform a Western blot and probe with antibodies against the "bait" protein (p38 MAPK) and potential "prey" interacting proteins.[5]

Chromatin Immunoprecipitation (ChIP) for p38-Regulated Transcription Factor Binding

This protocol determines the genomic binding sites of transcription factors that are activated by the p38 MAPK pathway.

1. Cross-linking and Chromatin Preparation:

- Treat cells with formaldehyde to cross-link proteins to DNA.

- Lyse the cells and isolate the nuclei.

- Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[22][23]

2. Immunoprecipitation:

- Incubate the sheared chromatin with an antibody against the transcription factor of interest (e.g., ATF-2) or a negative control IgG overnight at 4°C.[24]

- Add protein A/G beads to capture the antibody-chromatin complexes.[24]

3. Washing and Elution:

- Wash the beads to remove non-specifically bound chromatin.

- Elute the chromatin from the antibody-bead complex.[24]

4. Reverse Cross-linking and DNA Purification:

- Reverse the formaldehyde cross-links by heating the samples.

- Treat with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using a spin column or phenol-chloroform extraction.[23]

5. Analysis of DNA:

- Quantify the amount of precipitated DNA corresponding to specific gene promoters using quantitative PCR (qPCR) or perform genome-wide analysis using ChIP-sequencing (ChIP-seq).[22][25]

Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for its analysis.

Caption: The p38 MAPK signaling cascade.

Caption: Western Blot workflow for p38 phosphorylation.

References

- 1. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. benchchem.com [benchchem.com]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Acute p38 MAPK activation decreases force development in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of p38α Signaling Networks in Cancer CellsUsing Quantitative Proteomics and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 21. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 22. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Profiling of transcription factor binding events by chromatin immunoprecipitation sequencing (ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bosterbio.com [bosterbio.com]

- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

Preclinical Advancements in p38 MAPK Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the preclinical evaluation of novel p38 mitogen-activated protein kinase (MAPK) inhibitors. The p38 MAPK signaling cascade is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress, making it a compelling therapeutic target for a multitude of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with the preclinical assessment of next-generation p38 MAPK inhibitors.

Core Signaling Pathway of p38 MAPK

The p38 MAPK pathway is a tiered signaling cascade initiated by a variety of extracellular stimuli, including stress and inflammatory cytokines.[3] This activation is mediated by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on a conserved TGY motif.[4] Once activated, p38 kinases phosphorylate a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF2, leading to a variety of cellular responses.[4][5]

The p38 MAPK signaling cascade.

Quantitative Data Summary of Novel p38 MAPK Inhibitors

The following tables summarize the in vitro and in vivo preclinical data for several novel p38 MAPK inhibitors.

Table 1: In Vitro Inhibitory Activity

| Inhibitor | Target | Assay Type | IC50/EC50 | Reference |

| Pamapimod | p38α MAPK | Enzymatic | 14 ± 2 nM | [6] |

| p38β MAPK | Enzymatic | 480 ± 40 nM | [6] | |

| p38 MAPK (cellular) | HSP27 Phosphorylation | 60 nM | [6] | |

| TNFα Production | LPS-stimulated human monocytes | Inhibition observed | [2] | |

| IL-1β Production | Human whole blood | Inhibition observed | [2] | |

| MW01-2-069A-SRM | p38α MAPK | In vitro kinase assay | ~0.8 µM | [7] |

| IL-1β Production | LPS-stimulated BV-2 microglia | IC50 of 3.7 µM | [8] | |

| TNFα Production | LPS-stimulated BV-2 microglia | IC50 of 4.5 µM | [8] | |

| Ralimetinib (LY2228820) | p38α MAPK | Enzymatic | 5.3 nM | [9] |

| p38β MAPK | Enzymatic | 3.2 nM | [9] | |

| Compound 10 (Virtual Screen) | p38α MAPK | Kinase Assay | 3.37 ± 0.24 μM | [10] |

| MDA-MB-231 cells | Proliferation Assay | 8.21 ± 1.24 μM | [10] | |

| MDA-MB-468 cells | Proliferation Assay | 10.08 ± 2.11 μM | [10] |

Table 2: In Vivo Preclinical Data

| Inhibitor | Animal Model | Key Findings | Reference |

| Pamapimod | Murine Collagen-Induced Arthritis | Reduced clinical signs of inflammation and bone loss at ≥50 mg/kg. | [1] |

| Rat Model of Hyperalgesia | Increased pressure tolerance in a dose-dependent manner. | [1] | |